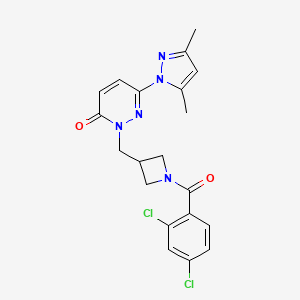![molecular formula C21H22FN3O4S B2601798 (4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251687-24-7](/img/structure/B2601798.png)
(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a synthetic organic molecule with potential applications in various scientific fields. Its complex structure, characterized by a dimethylamino group, a fluorine atom, and a morpholine ring attached to a benzo[b][1,4]thiazine core, makes it interesting for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Key steps may include:
Formation of the benzo[b][1,4]thiazine core: Starting with a substituted aniline, this might involve cyclization reactions.
Introduction of the fluorine atom: Fluorination can be achieved using electrophilic or nucleophilic fluorination reagents.
Attachment of the morpholine ring: This might require amination reactions using morpholine.
Dimethylamino group incorporation: Introduced using reagents like dimethylamine under appropriate conditions.
Industrial Production Methods: While laboratory synthesis might employ batch processes, industrial production would likely use continuous flow reactors for efficiency. Scaling up typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: The dimethylamino and morpholino groups can undergo oxidation to form various oxidative states.
Reduction: The benzo[b][1,4]thiazine core might be reducible under hydrogenation conditions.
Substitution: The fluorine atom can participate in substitution reactions, depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution might use reagents like sodium hydroxide or lithium diisopropylamide (LDA).
Major Products Formed: Depending on the specific reactions, products can include fluorinated analogs, oxidized derivatives, and reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules, investigating reaction mechanisms and pathway elucidation.
Medicine: May serve as a lead compound for drug development, with possible activities ranging from antimicrobial to anticancer effects.
Industry: Applications could span from the development of advanced materials to catalysts in organic synthesis.
Mecanismo De Acción
The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino and morpholino groups suggests it might act as an inhibitor or modulator of certain biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparación Con Compuestos Similares
When compared to other benzo[b][1,4]thiazine derivatives, this compound's inclusion of a fluorine atom and morpholine ring sets it apart. Similar compounds might include:
Benzo[b][1,4]thiazin-2-yl derivatives: without fluorine.
Thiazine-based compounds: with different amine substitutions.
Fluorinated benzo[b][1,4]thiazine analogs: lacking a morpholine group.
Its unique combination of functional groups potentially offers distinct biological activities and chemical reactivity, making it a valuable subject for further research and development.
Propiedades
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-23(2)16-4-6-17(7-5-16)25-14-20(21(26)24-9-11-29-12-10-24)30(27,28)19-8-3-15(22)13-18(19)25/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHRXRKDEOXWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-5-fluoro-2'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride](/img/structure/B2601717.png)
![6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2601718.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601720.png)
![2-({[5-(butan-2-ylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2601721.png)
![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2601723.png)

![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2601731.png)


![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)

